Technical Monograph: 1-Cyclobutylpiperidine-4-carboxylic Acid
Technical Monograph: 1-Cyclobutylpiperidine-4-carboxylic Acid
The following technical guide details the properties, synthesis, and application of 1-Cyclobutylpiperidine-4-carboxylic acid , a critical intermediate in medicinal chemistry.
[1]
Executive Summary
1-Cyclobutylpiperidine-4-carboxylic acid is a bifunctional heterocyclic building block widely utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly histamine H3 antagonists and chemokine receptor modulators.[1] Structurally, it consists of a piperidine core functionalized with a carboxylic acid at the C4 position and a cyclobutyl moiety at the N1 position.
This compound represents a strategic "scaffold" in drug design: the piperidine ring provides a rigid linker, the carboxylic acid offers a handle for amide coupling or bioisosteric replacement, and the cyclobutyl group serves as a metabolically stable lipophilic cap that enhances blood-brain barrier (BBB) penetration compared to linear alkyl chains.
Physicochemical Profile
The compound exists primarily as a zwitterion in the solid state, contributing to its high melting point and specific solubility profile.
| Property | Specification | Notes |
| IUPAC Name | 1-Cyclobutylpiperidine-4-carboxylic acid | |
| CAS Number | 935534-09-1 | |
| Molecular Formula | C₁₀H₁₇NO₂ | |
| Molecular Weight | 183.25 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 183 °C (dec.) | Typical for zwitterionic amino acids |
| pKa (Calculated) | Acid: ~3.8 | Amine: ~9.2 |
| LogP (Calculated) | ~1.1 | Moderate lipophilicity |
| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, Et₂O) |
Synthetic Architecture
The most robust and scalable route to 1-Cyclobutylpiperidine-4-carboxylic acid is the Reductive Amination of isonipecotic acid (or its ester) with cyclobutanone.[1] This method avoids the over-alkylation issues often seen with direct alkylation using cyclobutyl halides.
Reaction Mechanism & Pathway
The synthesis relies on the formation of an iminium ion intermediate between the secondary amine of the piperidine and the ketone of cyclobutanone. This intermediate is selectively reduced in situ by a mild hydride donor, typically Sodium Triacetoxyborohydride (STAB), which does not reduce the ketone starting material.
Figure 1: Synthetic workflow via Reductive Amination followed by Ester Hydrolysis.
Detailed Experimental Protocol
Objective: Synthesis of 1-Cyclobutylpiperidine-4-carboxylic acid from Ethyl Isonipecotate.
Reagents:
-
Ethyl isonipecotate (1.0 eq)[1]
-
Cyclobutanone (1.2 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (glacial, 1.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1]
-
Lithium Hydroxide (LiOH) (3.0 eq)[1]
Step-by-Step Methodology:
-
Imine Formation:
-
Charge a flame-dried round-bottom flask with Ethyl isonipecotate (10 mmol) and anhydrous DCM (50 mL).
-
Add Cyclobutanone (12 mmol) followed by Acetic Acid (10 mmol). The acid catalyst promotes iminium ion formation.
-
Stir at room temperature for 30–60 minutes under Nitrogen atmosphere. Critical: This dwell time ensures equilibrium favors the iminium species.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity.
-
Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
-
-
Work-up (Ester Intermediate):
-
Quench with saturated aqueous NaHCO₃.
-
Extract with DCM (3 x 30 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Checkpoint: The resulting oil is Ethyl 1-cyclobutylpiperidine-4-carboxylate. Purity can be checked via TLC (MeOH:DCM 1:9).
-
-
Hydrolysis to Final Acid:
-
Dissolve the crude ester in a mixture of THF:Water (3:1, 40 mL).
-
Add LiOH (30 mmol).
-
Stir at 50°C for 4 hours.
-
Concentrate to remove THF.
-
Neutralization: Carefully adjust the aqueous residue to pH ~6–7 using 1M HCl. The zwitterionic product may precipitate or require extraction with n-Butanol or lyophilization if highly water-soluble.[1]
-
Purification: Recrystallization from Ethanol/Ether or purification via ion-exchange chromatography (Dowex) if salt-free product is required.[1]
-
Medicinal Chemistry Utility
Structural Activity Relationship (SAR)
The 1-cyclobutyl group is a privileged motif in modern drug discovery.[1] It offers distinct advantages over linear alkyl chains (n-butyl) or other cycloalkyls:
-
Metabolic Stability: The cyclobutyl ring is less prone to oxidative metabolism (P450 hydroxylation) compared to the terminal methyl of an n-butyl chain.
-
Conformational Puckering: The "puckered" conformation of cyclobutane fills hydrophobic pockets in receptors (e.g., Histamine H3) more efficiently than the planar cyclopropyl or the bulkier cyclohexyl groups.
-
Lipophilicity (LogP): It increases lipophilicity (improving BBB permeability) without the excessive molecular weight penalty of larger rings.
Figure 2: Pharmacophore analysis and strategic utility in drug design.
Handling and Safety Specifications
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[2] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[2] |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Inhalation: Use within a certified chemical fume hood.
-
Storage: Store in a cool, dry place (2–8°C recommended). Hygroscopic nature requires tightly sealed containers.
References
-
Chemical Identity & Properties : National Center for Biotechnology Information. PubChem Compound Summary for CID 56961474, 1-Cyclobutylpiperidine-4-carboxylic acid. PubChem. Available at: [Link][1]
-
Reductive Amination Methodology : Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link][1]
- Cyclobutyl Scaffold Utility: Wager, T. T., Chandrasekaran, R. Y., Hou, X., et al. (2005). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, In Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience. (General reference on CNS scaffold properties).
Sources
- 1. 897094-33-6|1-Cyclohexylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
